硬脂酰甘草酸酯

描述

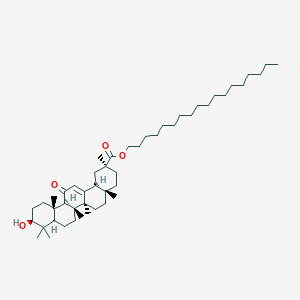

硬脂酰甘草酸酯: 是甘草酸和硬脂醇的酯类衍生物。它是一种白色或淡黄色粉末,以其抗炎、舒缓和护肤特性而闻名。 由于其能够通过减少脱屑和恢复柔软度来改善干燥或受损皮肤的外观,因此这种化合物在化妆品和制药行业中被广泛使用 .

科学研究应用

Antimicrobial Activity

Stearyl glycyrrhetinate exhibits significant antimicrobial properties, particularly against methicillin-resistant Staphylococcus aureus (MRSA). Research indicates that SG, along with other derivatives of glycyrrhetinic acid, demonstrates effective antibacterial activity against various strains of S. aureus, making it a potential candidate for topical treatments of skin infections caused by resistant bacteria .

Case Study: Antimicrobial Effects

- Study Focus : Evaluation of SG against MRSA strains.

- Findings : SG showed promising results in inhibiting the growth of MRSA, suggesting its utility in developing topical antimicrobial agents .

Anti-inflammatory Properties

SG has been shown to possess anti-inflammatory effects, which can be beneficial in treating skin conditions characterized by inflammation. It can reduce inflammatory markers and alleviate symptoms associated with dermatitis and other inflammatory skin diseases .

Case Study: Inflammatory Response

- Study Focus : The impact of SG on inflammatory responses in vitro.

- Findings : SG significantly reduced levels of pro-inflammatory cytokines in cultured skin cells, indicating its potential for managing inflammatory skin disorders .

Drug Delivery Systems

The compound is also explored as an enhancer in drug delivery systems. Its ability to improve the encapsulation efficiency of liposomal formulations makes it a valuable component in developing targeted delivery systems for anticancer drugs .

Case Study: Liposomal Drug Delivery

- Study Focus : Development of norcantharidin-loaded liposomes modified with SG.

- Findings : The formulation exhibited enhanced drug release profiles and cytotoxicity against liver cancer cells compared to free drug solutions, showcasing SG's role in improving therapeutic efficacy .

Cosmetic Applications

In the cosmetic industry, SG is valued for its moisturizing and skin-conditioning properties. It is used in formulations aimed at enhancing skin hydration and reducing signs of aging due to its antioxidant properties .

Case Study: Skin Penetration Enhancement

- Study Focus : Effects of emulsifiers on the skin penetration of SG.

- Findings : The study revealed that specific emulsifiers could significantly enhance the penetration of SG into the skin, thereby improving its effectiveness as a topical agent .

Antiviral Effects

Recent studies have indicated that SG may enhance antiviral effects, particularly against certain viruses. Its mechanism may involve modulating immune responses and directly inhibiting viral replication .

Case Study: Antiviral Activity

- Study Focus : Evaluation of SG's effects on viral infections.

- Findings : SG demonstrated increased antiviral activity when used in combination with other agents, suggesting potential applications in antiviral therapies .

Summary Table of Applications

作用机制

-

抗炎作用:

- 抑制促炎细胞因子的产生,如白介素-1α、白介素-1β、白介素-6、白介素-8和肿瘤坏死因子-α。

- 减少皮肤炎症和刺激。

-

抗菌作用:

- 对金黄色葡萄球菌等菌株表现出抗菌作用。

- 抑制马拉色菌糠秕孢子菌的生长,这种酵母菌与脂溢性皮炎有关。

-

护肤作用:

- 增强皮肤保湿,减少脱屑,改善皮肤整体外观。

生化分析

Biochemical Properties

Stearyl glycyrrhetinate interacts with various biomolecules, contributing to its biochemical properties. It has similar properties to glycyrrhetinic acid, useful in skincare applications . It exhibits strong antibacterial activities, particularly against Staphylococcus aureus strains .

Cellular Effects

Stearyl glycyrrhetinate has significant effects on various types of cells and cellular processes. It can diminish skin inflammation and irritation after sun exposure . It also has a soothing effect and conditions the skin . In the context of facial seborrheic dermatitis, it has been found to speed recovery and avoid flare-ups .

Molecular Mechanism

At the molecular level, stearyl glycyrrhetinate exerts its effects through various mechanisms. It has been found to interact differently with multilamellar vesicles and solid lipid nanoparticles, suggesting potential use as a delivery system . It also exhibits a synergistic effect with gentamicin .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of stearyl glycyrrhetinate have been observed to change over time. It has been found to exhibit bactericidal activity at higher concentrations and bacteriostatic effects at lower concentrations .

Metabolic Pathways

Stearyl glycyrrhetinate is involved in several metabolic pathways. It has been found to inhibit several pathways involved in carbohydrate and amino acid metabolism .

Transport and Distribution

It is known that it has increased oil solubility, allowing its usage in a greater range of cosmetic formulas .

准备方法

合成路线和反应条件:

硬脂酰甘草酸酯的制备涉及甘草酸与硬脂醇的酯化反应。 一种常见的方法包括以下步骤 :

-

甘草酸与对甲苯磺酰氯的反应:

- 甘草酸在室温(25°C)下与对甲苯磺酰氯在三乙胺和乙酸乙酯的存在下反应2小时。

- 析出白色固体,然后过滤。

-

与硬脂醇的酯化反应:

- 将白色固体与硬脂醇和碳酸钾在二甲基甲酰胺(DMF)中于70°C反应5小时。

- 然后用乙酸乙酯提取反应混合物,并干燥有机相,从而获得高产率(高达95%)的硬脂酰甘草酸酯。

工业生产方法:

硬脂酰甘草酸酯的工业生产遵循类似的合成路线,但规模更大。 该工艺针对高产率、能源效率和环境可持续性进行了优化 .

化学反应分析

反应类型:

硬脂酰甘草酸酯会发生各种化学反应,包括:

-

酯化:

- 硬脂酰甘草酸酯本身的形成是甘草酸与硬脂醇之间的酯化反应。

-

水解:

- 硬脂酰甘草酸酯可在酸性或碱性条件下水解回甘草酸和硬脂醇。

常用试剂和条件:

酯化: 甘草酸、硬脂醇、对甲苯磺酰氯、三乙胺、乙酸乙酯、碳酸钾和DMF。

水解: 酸性或碱性水溶液。

主要产物:

酯化: 硬脂酰甘草酸酯。

水解: 甘草酸和硬脂醇。

相似化合物的比较

硬脂酰甘草酸酯因其抗炎、抗菌和护肤特性的结合而独树一帜。 类似的化合物包括 :

-

甘草酸:

- 硬脂酰甘草酸酯的母体化合物,以其抗炎和舒缓作用而闻名。

-

甘草酸钾:

- 甘草酸的盐形式,具有类似的特性,但溶解度特性不同。

-

琥珀酰甘草酸钠:

- 另一种衍生物,具有增强的溶解度和类似的抗炎作用。

-

甘油甘草酸酯:

- 一种酯类衍生物,用于化妆品配方中,以其护肤特性而闻名。

-

甘草酸硬脂酯:

- 类似于硬脂酰甘草酸酯,但脂肪酸酯成分不同。

硬脂酰甘草酸酯因其增强的油溶性而脱颖而出,使其适合更广泛的化妆品和制药配方。

生物活性

Stearyl glycyrrhetinate (SG) is a derivative of glycyrrhetinic acid, primarily recognized for its soothing and anti-inflammatory properties. This compound has gained attention in both pharmaceutical and cosmetic applications due to its efficacy in treating various skin conditions. This article explores the biological activity of stearyl glycyrrhetinate, highlighting its mechanisms of action, clinical applications, and research findings.

1. Chemical Structure and Properties

Stearyl glycyrrhetinate is an esterified form of glycyrrhetinic acid, which is derived from the roots of the licorice plant (Glycyrrhiza glabra). Its chemical structure enhances its lipophilicity, which is crucial for skin penetration and bioavailability. The molecular weight of SG is approximately 723 g/mol, with a high log P value (15.6), indicating significant lipophilicity that facilitates its application in topical formulations .

The biological activity of stearyl glycyrrhetinate can be attributed to several mechanisms:

- Anti-inflammatory Effects : SG exhibits potent anti-inflammatory properties similar to those of corticosteroids. It modulates inflammatory pathways by inhibiting the production of pro-inflammatory cytokines and mediators, which makes it effective in treating conditions such as dermatitis and psoriasis .

- Soothing Properties : Clinical studies have demonstrated that SG provides rapid relief from skin irritation and redness. Its soothing effects are particularly beneficial in formulations aimed at sensitive skin .

- Antibacterial Activity : Research indicates that SG, along with its parent compound glycyrrhetinic acid, shows antibacterial properties against Staphylococcus aureus, including methicillin-resistant strains (MRSA). This suggests potential applications in treating skin infections .

3.1 Treatment of Seborrheic Dermatitis

A notable case series evaluated the efficacy of a topical cream containing stearyl glycyrrhetinate in treating facial seborrheic dermatitis among HIV-positive patients. The study involved 20 participants who applied the cream twice daily for 12 weeks without concurrent antifungal or corticosteroid treatments. Results showed significant clinical improvement in all patients, with 70% achieving complete resolution of symptoms by the end of the study period .

| Time Point | Complete Resolution (%) | Clinical Improvement (%) |

|---|---|---|

| Week 4 | 30 | 100 |

| Week 12 | 70 | 100 |

3.2 Efficacy in Cosmetic Formulations

Stearyl glycyrrhetinate is also incorporated into various cosmetic products due to its moisturizing and skin-conditioning effects. Its ability to enhance skin barrier function makes it a valuable ingredient in formulations aimed at dry or damaged skin .

4.1 In Vitro Studies on Skin Penetration

In vitro studies have shown that the use of oil-in-water emulsions significantly enhances the skin penetration of stearyl glycyrrhetinate. The effectiveness varies with different emulsifiers and oil phases, indicating that formulation design plays a critical role in maximizing the therapeutic benefits of SG .

4.2 Interaction with Biomembranes

Recent calorimetric studies explored the interactions between stearyl glycyrrhetinate-loaded solid lipid nanoparticles (SLNs) and model biomembranes. These studies revealed that SG interacts differently compared to glycyrrhetic acid, suggesting potential for developing advanced drug delivery systems that utilize SLNs for enhanced bioavailability .

5. Conclusion

Stearyl glycyrrhetinate demonstrates significant biological activity characterized by its anti-inflammatory, soothing, and antibacterial properties. Clinical evidence supports its use in treating seborrheic dermatitis and enhancing skin care formulations. Ongoing research into its mechanisms and delivery systems may further expand its applications in dermatology and cosmetics.

属性

IUPAC Name |

octadecyl (2S,4aS,6aR,6aS,6bR,8aR,10S,12aS,14bR)-10-hydroxy-2,4a,6a,6b,9,9,12a-heptamethyl-13-oxo-3,4,5,6,6a,7,8,8a,10,11,12,14b-dodecahydro-1H-picene-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C48H82O4/c1-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-33-52-42(51)45(5)30-29-44(4)31-32-47(7)36(37(44)35-45)34-38(49)41-46(6)27-26-40(50)43(2,3)39(46)25-28-48(41,47)8/h34,37,39-41,50H,9-33,35H2,1-8H3/t37-,39-,40-,41+,44+,45-,46-,47+,48+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNIFXKPDILJURQ-JKPOUOEOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCOC(=O)C1(CCC2(CCC3(C(=CC(=O)C4C3(CCC5C4(CCC(C5(C)C)O)C)C)C2C1)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCCCCOC(=O)[C@]1(CC[C@@]2(CC[C@@]3(C(=CC(=O)[C@H]4[C@]3(CC[C@@H]5[C@@]4(CC[C@@H](C5(C)C)O)C)C)[C@@H]2C1)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C48H82O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801313777 | |

| Record name | Stearyl glycyrrhetinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801313777 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

723.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13832-70-7 | |

| Record name | Stearyl glycyrrhetinate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13832-70-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Octadecyl 3-hydroxy-11-oxoolean-12-en-29-oate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013832707 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Stearyl glycyrrhetinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801313777 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Olean-12-en-29-oic acid, 3-hydroxy-11-oxo-, octadecyl ester, (3β,20β) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | STEARYL GLYCYRRHETINATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3YYE6VJS0P | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。